Broussoflavonol F
Overview
Description
Broussoflavonol F is a special kind of flavonoid derivative possessing one or more prenyl groups in the parent nucleus of the flavonoid . It has been found to possess xanthine oxidase inhibitory activity . It also has an antiplatelet effect, which is partially due to an inhibitory effect on cyclooxygenase, and can inhibit arachidonic acid (AA)-induced platelet aggregation . Broussoflavonol F also shows inhibitory activities on mushroom tyrosinase .
Synthesis Analysis
Prenylated flavonoids like Broussoflavonol F are characteristic of being modified by prenylation of the skeleton . Prenylation refers to alkyl-substituent groups, such as prenyl, geranyl, lavandulyl, and farnesyl groups, which have more potential for further modification, such as oxidation, cyclization, and hydroxylation . This enriches the structural and biological diversity of prenylated flavonoids .
Molecular Structure Analysis
The molecular weight of Broussoflavonol F is 422.47 and its formula is C25H26O6 . It belongs to the structural classification of Flavonoids, Flavonols, Phenols, and Polyphenols .
Chemical Reactions Analysis
While specific chemical reactions involving Broussoflavonol F are not detailed in the search results, prenylated flavonoids like Broussoflavonol F have more potential for further modification, such as oxidation, cyclization, and hydroxylation .
Physical And Chemical Properties Analysis
Broussoflavonol F is a yellow powder . Its CAS number is 162558-94-3 .
Scientific Research Applications
Pharmacological Research
Broussoflavonol F is used in pharmacological research . It’s one of the active compounds found in the Broussonetia genus, which includes Broussonetia papyrifera (BP), Broussonetia kazinoki (BK), and Broussonetia luzonica (BL) . These compounds have exhibited a variety of pharmacological effects such as antitumor, antioxidant, anti-inflammatory, antidiabetic, anti-obesity, antibacterial, and antiviral properties . Broussoflavonol F, along with other compounds like broussoflavan A, broussoaurone A, and broussoflavonol G, inhibited the Fe 2±induced formation of TBARS in a concentration-dependent manner, with IC 50 values of 2.1, 2.7, 1.0 and 1.2 µM, respectively .
Synthetic Precursor Compounds
Broussoflavonol F serves as a synthetic precursor compound . It’s used in the synthesis of more complex molecules. The specific details of its application in this field, the methods of application or experimental procedures, and the results or outcomes obtained are not available in the current resources.
Anti-Cancer Research
Broussoflavonol F has been found to exhibit inhibitory effects against human lung, liver, and breast cancer cells . This makes it a valuable compound in anti-cancer research. The specific methods of application or experimental procedures, and the results or outcomes obtained are not available in the current resources.
Cosmetics Industry
Broussoflavonol F is used in the cosmetics industry . Paper mulberry, which contains Broussoflavonol F, is one of the most common skin-lightening agents in the beauty industry due to its strong anti-tyrosinase activity . It’s widely applied in cosmetics for skin lightening and skin moisturizing purposes and shows potential for application in hair care products due to the hair nourishing effects .
Traditional Chinese Medicine
Broussoflavonol F is found in the Broussonetia genus, which is recognized for its value in many Chinese traditional herbs . The genus mainly includes Broussonetia papyrifera (BP), Broussonetia kazinoki (BK), and Broussonetia luzonica (BL) . These species have been an excellent source of conventional medicine to treat different diseases .
Anti-Diabetic Research
Broussoflavonol F has also shown potential in antidiabetic research . The specific details of its application in this field, the methods of application or experimental procedures, and the results or outcomes obtained are not available in the current resources.
Anti-Bacterial Research
Broussoflavonol F has shown antibacterial properties . The specific details of its application in this field, the methods of application or experimental procedures, and the results or outcomes obtained are not available in the current resources.
properties
IUPAC Name |
3,5,7-trihydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-8-(3-methylbut-2-enyl)chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O6/c1-13(2)5-7-15-11-16(8-10-18(15)26)24-23(30)22(29)21-20(28)12-19(27)17(25(21)31-24)9-6-14(3)4/h5-6,8,10-12,26-28,30H,7,9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNMMNUQOUANAJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C(=C3O2)CC=C(C)C)O)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Broussoflavonol F |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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